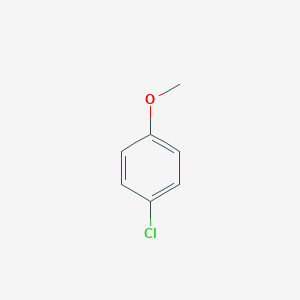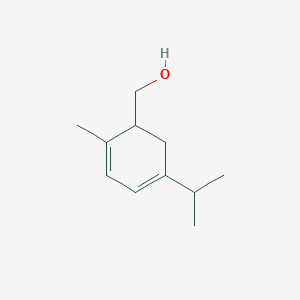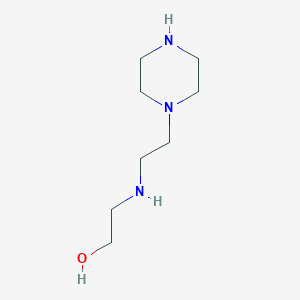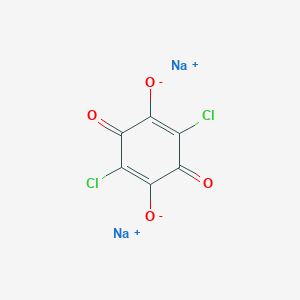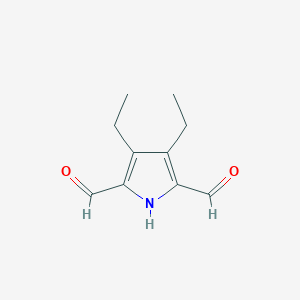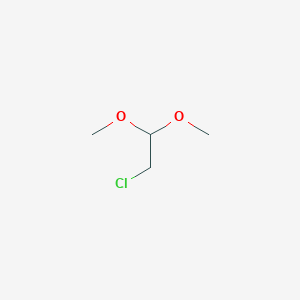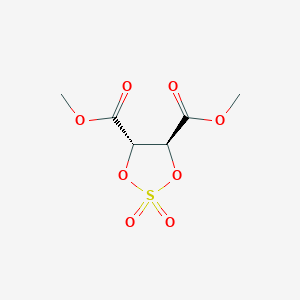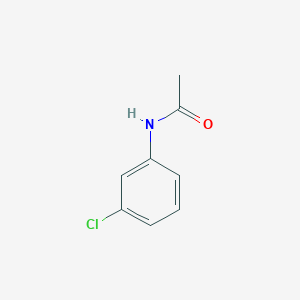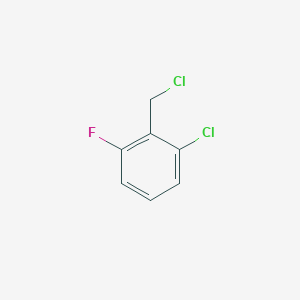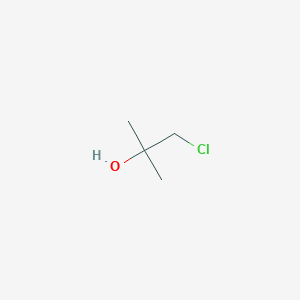
1-Chloro-2-methyl-2-propanol
Overview
Description
Mechanism of Action
Target of Action
1-Chloro-2-methyl-2-propanol, also known as Chloro-tert-butyl alcohol , is a type of alcohol. Alcohols generally interact with a variety of biological targets, including enzymes and cell membranes . .
Mode of Action
It’s known that alcohols can form hydrogen bonds with other molecules, which may alter the structure and function of proteins and other biological macromolecules .
Biochemical Pathways
It’s known that alcohols can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
As an alcohol, it’s likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It’s known that alcohols can have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pH can affect the compound’s stability and its interactions with biological targets .
Biochemical Analysis
Biochemical Properties
1-Chloro-2-methyl-2-propanol plays a significant role in biochemical reactions, particularly in the synthesis and characterization of new polyfunctional thiols . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s hydroxyl group allows it to participate in hydrogen bonding, which is crucial for its interactions with biomolecules. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of new chemical entities .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis. Additionally, this compound may impact the expression of specific genes, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and alterations in cellular processes. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Over time, this compound may degrade into other chemical entities, which can have different biological activities. Additionally, prolonged exposure to the compound may lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, leading to the formation of new metabolites . The compound’s hydroxyl group allows it to participate in oxidation-reduction reactions, which are essential for its metabolic transformation. Additionally, this compound can affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biological effects . The compound’s localization and accumulation within specific tissues can also influence its overall biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s subcellular localization can determine its interactions with specific biomolecules and its overall biological activity .
Preparation Methods
1-Chloro-2-methyl-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-chloropropene with water in the presence of cation exchange resins . The reaction is carried out in a filling pipe cooled to 0-45°C, with the flow rates of 2-methyl-3-chloropropene and water carefully controlled . This method is advantageous as it completes the reaction in one step, reduces production costs, and minimizes environmental pollution .
Chemical Reactions Analysis
1-Chloro-2-methyl-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohols or hydrocarbons.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-methyl-2-propanol is utilized in various scientific research applications:
Chemistry: It is used in the synthesis and characterization of new polyfunctional thiols.
Biology: The compound serves as a reagent in biochemical studies involving enzyme reactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, such as lercanidipine.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Chloro-2-methyl-2-propanol can be compared with other similar compounds, such as:
1-Chloro-2-propanol: Similar in structure but lacks the methyl group at the second carbon.
2-Chloro-2-methylpropane: Similar but lacks the hydroxyl group.
3-Chloro-2,2-dimethyl-1-propanol: Similar but has an additional methyl group on the carbon chain.
The uniqueness of this compound lies in its combination of a chlorine atom and a hydroxyl group on a tertiary carbon, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
1-chloro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOZGFXJZQXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204381 | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
558-42-9 | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 558-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions 1-chloro-2-methyl-2-propanol undergoes on metal surfaces?
A: Research shows that this compound undergoes a series of reactions when adsorbed onto metal surfaces like nickel [] and silver [, ]. These reactions begin with the sequential breaking of the C-Cl and O-H bonds at temperatures around 180K on nickel [] and 200K on silver []. This process leads to the formation of key intermediates: a hydroxyalkyl species (−CH2(CH3)2COH) and an oxametallacycle (−CH2(CH3)2CO−) []. These intermediates can further react through several pathways, including hydrogenation to tert-butyl alcohol, cyclization to isobutene oxide, and dehydration to isobutene, water, H2, and CO [].
Q2: How does the presence of hydrogen affect the reactions of this compound on metal surfaces?
A: Co-adsorption of hydrogen on the metal surface significantly influences the reaction pathway of this compound. Studies have shown that hydrogen enhances the production of tert-butyl alcohol while partially suppressing the decomposition pathway leading to isobutene []. This suggests that hydrogen availability can be manipulated to favor specific reaction outcomes.
Q3: Can you elaborate on the mechanism of isobutene oxide formation from this compound on silver surfaces?
A: Research using synchrotron-based temperature-programmed X-ray photoelectron spectroscopy (TPXPS) and temperature-programmed desorption (TPD) on Ag(110) surfaces revealed that isobutene oxide formation doesn't occur through a simple SN2 reaction releasing it directly into the gas phase []. Instead, the process involves multiple steps. C-Cl bond scission occurs first, resulting in surface-bound intermediates. Isobutene oxide (IBO) then evolves from these intermediates in a process influenced by both C-Cl scission kinetics and IBO desorption kinetics at lower temperatures. At higher temperatures, surface diffusion processes become the limiting factor for IBO production [].
Q4: Beyond its reactions on metal surfaces, how else is this compound utilized in organic synthesis?
A: this compound serves as a valuable precursor in multi-step organic syntheses. Notably, it can be transformed into isobutylene oxide through a reaction with sodium hydroxide using TEBA as a catalyst []. This epoxide is a key intermediate in the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a compound investigated for its potential pharmacological activity [].
Q5: Are there any methods to prepare this compound efficiently?
A: Yes, there are methods focused on the efficient preparation of this compound. One such method utilizes a one-step reaction of 2-methyl-3-chloropropene with water in a pipe filled with cation exchange resins []. This method boasts a straightforward procedure, low production costs, and a reduced environmental footprint by minimizing acidic waste [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


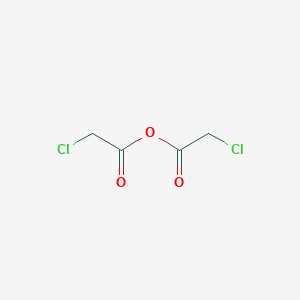
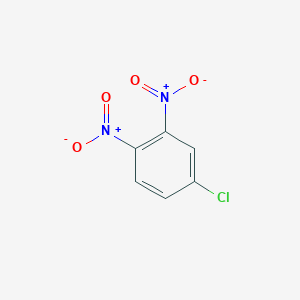
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
